

A Technical Guide to the Formation of Nitrous Acid from Nitrate Photolysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrous acid*

Cat. No.: *B1219327*

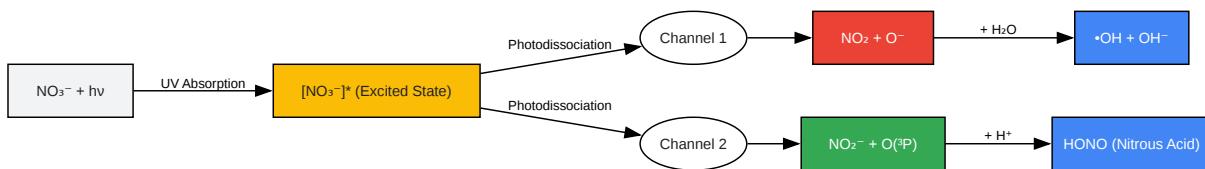
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photolysis of nitrate (NO_3^-), a ubiquitous ion in atmospheric aerosols, aquatic systems, and on various surfaces, has emerged as a significant abiotic pathway for the formation of **nitrous acid** (HONO). HONO is a crucial precursor to the hydroxyl radical ($\cdot\text{OH}$), a primary oxidant in the troposphere that drives many atmospheric chemical processes. Understanding the mechanisms, kinetics, and influencing factors of HONO production from nitrate photolysis is paramount for accurate modeling of atmospheric chemistry and has implications for environmental science and potentially for processes where nitrate and light interact. This technical guide provides an in-depth overview of the core principles of **nitrous acid** formation from nitrate photolysis, detailing the chemical pathways, quantitative data from recent studies, and experimental methodologies.

Core Chemical Mechanisms

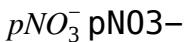

The photolysis of nitrate is initiated by the absorption of ultraviolet radiation, primarily in the actinic range (>290 nm). This leads to the formation of several reactive species, with two primary channels directly contributing to the production of nitrite (NO_2^-), the precursor to **nitrous acid**, and other reactive nitrogen species.^[1]

The two main reaction channels are:

- Channel 1: $\text{NO}_3^- + \text{h}\nu \rightarrow \text{NO}_2 + \text{O}^-$
- Channel 2: $\text{NO}_3^- + \text{h}\nu \rightarrow \text{NO}_2^- + \text{O}({}^3\text{P})$

The oxygen radical anion (O^-) produced in Channel 1 rapidly reacts with water to form a hydroxyl radical and a hydroxide ion. The nitrite ion (NO_2^-) from Channel 2 can then be protonated to form **nitrous acid** (HONO), particularly under acidic conditions.

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Primary photochemical pathways of nitrate photolysis.

Quantitative Data: Photolysis Rate Constants and Quantum Yields

The efficiency of HONO production from nitrate photolysis is quantified by the photolysis rate constant ($k_{\text{ngcontent-ng-c3973722063}} = 1.2 \times 10^{-10} \text{ M}^{-1} \text{ s}^{-1}$) and the quantum yield (Φ). These parameters are influenced by a multitude of environmental factors.

) and the quantum yield (Φ). These parameters are influenced by a multitude of environmental factors.

Factors Influencing Nitrate Photolysis

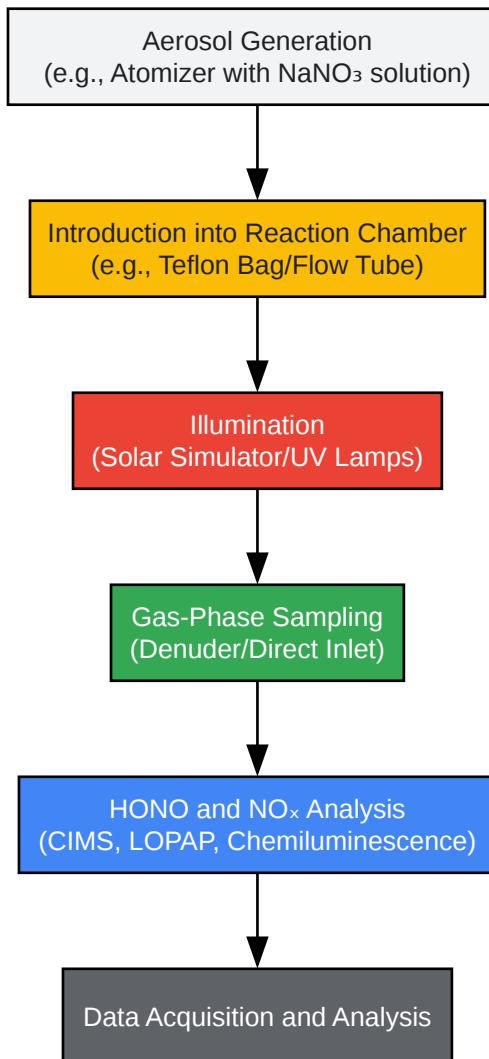
Several factors have been identified to significantly impact the rate of **nitrous acid** formation from nitrate photolysis:

- Chemical Composition: The presence of cations such as Na^+ and halides (e.g., Cl^-) can enhance the photolysis rate.[2][3][4][5] Conversely, some organic compounds like oxalate and succinic acid can have an inhibitory effect, while photosensitive organics such as imidazole can enhance the process.[2][3][4][5]
- Humidity: Higher relative humidity, particularly above the deliquescence point of particles, generally enhances the photolysis of particulate nitrate.[2][3][4][5]
- pH: The formation of HONO from its conjugate base, nitrite (NO_2^-), is favored under acidic conditions.
- Nitrate Concentration: The enhancement of particulate nitrate photolysis compared to gaseous nitric acid is more pronounced at lower nitrate concentrations.[2][3][4][5]
- "Shadow Effect": In experimental setups using aerosol-laden filters, light extinction within the aerosol layers can lead to an underestimation of the photolysis rate constant. This "shadow effect" is particularly influenced by light-absorbing components like elemental carbon.[3][4][6][7]

Table of Photolysis Rate Constants

The following table summarizes experimentally determined photolysis rate constants of particulate nitrate for HONO production (jngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted"> $p\text{NO}_3^- \rightarrow \text{HONO}$

) from various studies.


Study	Environment/Conditions	Reported $pNO_3^- \rightarrow HONO$ $pN03 \rightarrow HONO$ (s^{-1})	Key Findings
North China Plain (Winter Haze)		5.89×10^{-6} (uncorrected)	The "shadow effect" significantly impacts measurements. Corrected values are higher.
North China Plain (Winter Haze)		1.72×10^{-5} (corrected for shadow effect)	$pNO_3^- \rightarrow HONO$ $pN03 \rightarrow HONO$ decreased with increasing pH and nitrate proportions.
Various sites in China		1.6×10^{-6} to 1.96×10^{-4}	High variability depending on location and aerosol composition.
Laboratory study with fatty acids		1.65×10^{-5} (average)	Presence of organic acids significantly enhances the rate.

Experimental Protocols

Investigating the photolysis of nitrate to form **nitrous acid** requires controlled laboratory setups that mimic atmospheric conditions.

General Experimental Workflow

A typical experimental workflow involves generating nitrate-containing aerosols, exposing them to a controlled light source, and measuring the resulting gas-phase products.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for studying nitrate photolysis.

Detailed Methodologies

1. Aerosol Generation and Characterization:

- **Aerosol Generation:** Particulate nitrate is often generated by atomizing an aqueous solution of a nitrate salt, such as sodium nitrate (NaNO₃) or ammonium nitrate (NH₄NO₃).^[8] For studies involving organic species, these can be added to the initial solution.
- **Particle Size and Composition:** A Scanning Mobility Particle Sizer (SMPS) is commonly used to measure the size distribution of the generated aerosols. An Aerosol Mass Spectrometer

(AMS) can provide real-time information on the chemical composition of the particles.

2. Photoreaction System:

- Reaction Chamber: Experiments are frequently conducted in environmental chambers, often made of Teflon (FEP) film to minimize wall losses and surface reactions.[\[8\]](#) The chamber is typically flushed with purified air before introducing the aerosols.
- Light Source: A solar simulator or a set of UV lamps (e.g., UVA lamps) are used to irradiate the aerosols.[\[8\]](#) The spectral output of the light source should be well-characterized, often using a spectrometer. The photolysis frequency of a reference compound like NO₂ is measured to normalize the light intensity.

3. Analytical Techniques for HONO and Nitrate Measurement:

- HONO Detection:
 - Chemical Ionization Mass Spectrometry (CIMS): A highly sensitive and selective technique for real-time measurement of gas-phase HONO. Iodide (I⁻) is a common reagent ion.
 - Long Path Absorption Photometry (LOPAP): A wet-chemical technique that provides high-precision measurements of HONO.
 - Chemiluminescence: HONO can be converted to NO and detected by its chemiluminescent reaction with ozone.[\[9\]](#)
- Nitrate and Nitrite Measurement:
 - Ion Chromatography (IC): A standard method for quantifying the concentration of nitrate and nitrite in collected aerosol samples (on filters) or in aqueous solutions.
 - High-Performance Liquid Chromatography (HPLC): Used for the analysis of aqueous samples, sometimes involving derivatization to enhance detection.

Conclusion

The photolysis of nitrate is a complex process that serves as a significant source of atmospheric **nitrous acid**. The rate of HONO formation is highly dependent on the chemical

and physical properties of the nitrate-containing medium and the surrounding environmental conditions. This guide has provided a foundational understanding of the key chemical pathways, a summary of recent quantitative findings, and an overview of the experimental protocols used to investigate this phenomenon. For researchers and professionals in atmospheric science and related fields, a thorough understanding of these principles is essential for accurately assessing the impact of nitrate photolysis on air quality and atmospheric chemistry. Future research should continue to refine the parameterizations of nitrate photolysis rates for inclusion in atmospheric models and further explore the role of complex aerosol matrices in this important renoxidation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Quantifying HONO Production from Nitrate Photolysis in a Polluted Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantifying HONO production from nitrate photolysis in a polluted atmosphere | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 7. krollgroup.mit.edu [krollgroup.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- To cite this document: BenchChem. [A Technical Guide to the Formation of Nitrous Acid from Nitrate Photolysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219327#nitrous-acid-formation-from-nitrate-photolysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com